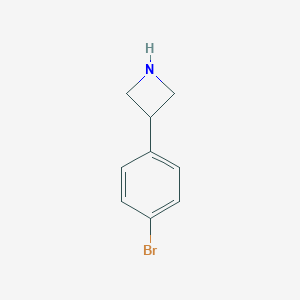

3-(4-Bromophenyl)azetidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(4-bromophenyl)azetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrN/c10-9-3-1-7(2-4-9)8-5-11-6-8/h1-4,8,11H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHJFWWNFVIMSMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30222470 | |

| Record name | Azetidine, 3-(p-bromophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30222470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7215-01-2 | |

| Record name | Azetidine, 3-(p-bromophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007215012 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Azetidine, 3-(p-bromophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30222470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Molecular Structure and Conformation of 3-(4-Bromophenyl)azetidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and conformational analysis of 3-(4-Bromophenyl)azetidine. The azetidine scaffold is a significant structural motif in medicinal chemistry, valued for its ability to impart desirable physicochemical properties to therapeutic agents. Understanding the three-dimensional structure and conformational dynamics of this compound is crucial for its application in drug design and development. This document collates predictive data based on analogous compounds and computational models in the absence of specific experimental crystallographic and detailed conformational studies for this exact molecule.

Molecular Structure and Physicochemical Properties

The core structure of this compound consists of a four-membered saturated nitrogen-containing heterocycle, the azetidine ring, substituted at the 3-position with a 4-bromophenyl group.

Table 1: Predicted Physicochemical Properties and Spectroscopic Data

| Parameter | Predicted Value/Characteristic |

| Molecular Formula | C₉H₁₀BrN |

| Molecular Weight | 212.09 g/mol |

| Appearance | Off-white to pale yellow solid |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.40-7.50 (d, 2H, Ar-H), 7.15-7.25 (d, 2H, Ar-H), 4.0-4.2 (m, 2H, azetidine-H₂/H₄), 3.6-3.8 (m, 2H, azetidine-H₂/H₄), 3.5-3.7 (m, 1H, azetidine-H₃), 2.0-2.5 (br s, 1H, NH) |

| ¹³C NMR (100 MHz, CDCl₃) | δ 140-142 (Ar-C), 131-133 (Ar-CH), 128-130 (Ar-CH), 120-122 (Ar-C-Br), 50-55 (azetidine-C₂/C₄), 35-40 (azetidine-C₃) |

| Mass Spectrometry (ESI+) | m/z 212.0/214.0 [M+H]⁺ (isotopic pattern for Br) |

Note: The predicted NMR data is based on the analysis of structurally similar compounds and general chemical shift principles for azetidine and bromophenyl moieties.

Synthesis of this compound

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a plausible and efficient method is the Hiyama cross-coupling reaction. This approach involves the palladium-catalyzed coupling of a 3-haloazetidine derivative with an organosilane.[1]

Logical Workflow for Synthesis

Caption: Synthetic workflow for this compound.

Experimental Protocols

The following is a generalized experimental protocol for the synthesis of 3-arylazetidines via a Hiyama cross-coupling reaction, adapted from established procedures.[1]

Synthesis of N-Boc-3-(4-bromophenyl)azetidine

-

Reaction Setup: To an oven-dried flask, add N-Boc-3-iodoazetidine (1.0 eq.), (4-bromophenyl)trimethoxysilane (1.2 eq.), palladium(II) acetate (0.05 eq.), and SPhos (0.1 eq.).

-

Solvent and Reagents: The flask is purged with an inert gas (e.g., argon or nitrogen). Anhydrous toluene is added, followed by a 1M solution of tetrabutylammonium fluoride (TBAF) in THF (2.0 eq.).

-

Reaction Conditions: The reaction mixture is heated to 80-100 °C and stirred for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel to yield N-Boc-3-(4-bromophenyl)azetidine.

Deprotection to yield this compound

-

Reaction Setup: The purified N-Boc-3-(4-bromophenyl)azetidine is dissolved in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.

-

Acid Addition: An excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrochloric acid in dioxane, is added to the solution.

-

Reaction Conditions: The mixture is stirred at room temperature for 1-4 hours, with reaction progress monitored by TLC or LC-MS.

-

Work-up: The solvent and excess acid are removed under reduced pressure. The resulting salt can be neutralized with a suitable base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent. The combined organic layers are dried and concentrated to yield this compound.

Conformational Analysis

The four-membered azetidine ring is not planar and exists in a puckered conformation to relieve ring strain.[2][3] The degree of puckering and the preferred orientation of substituents are critical for molecular recognition by biological targets.

Azetidine Ring Puckering

The conformation of the azetidine ring can be described by a puckering angle, which is the dihedral angle between the C2-N-C4 and C2-C3-C4 planes. For the parent, unsubstituted azetidine, this angle has been determined to be approximately 37°.[4] The presence of a substituent at the 3-position significantly influences this puckering.

Substituent Orientation

The 4-bromophenyl group at the C3 position can exist in two primary conformations: pseudo-axial and pseudo-equatorial. Due to steric hindrance between the bulky aryl group and the protons on the C2 and C4 atoms of the azetidine ring, the pseudo-equatorial conformation is predicted to be the more stable and therefore the predominant conformer .

Computational Analysis Workflow

A computational approach is invaluable for studying the conformational landscape of this compound.

Caption: Workflow for computational conformational analysis.

Conclusion

This compound is a valuable building block in medicinal chemistry. While experimental data on its specific three-dimensional structure is limited, this guide provides a robust framework based on established chemical principles and data from analogous molecules. The synthesis is accessible through modern cross-coupling methodologies, and its conformation is predicted to favor a puckered azetidine ring with a pseudo-equatorial 4-bromophenyl substituent. Further experimental studies, particularly X-ray crystallography and detailed NMR analysis, are warranted to definitively elucidate its structural and conformational properties.

References

An In-depth Technical Guide to the Physicochemical Properties of 3-(4-Bromophenyl)azetidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azetidine scaffolds are of significant interest in medicinal chemistry due to their unique structural and physicochemical properties. The strained four-membered ring can impart conformational rigidity and act as a bioisosteric replacement for larger, more flexible moieties, potentially improving pharmacological activity and pharmacokinetic profiles. 3-(4-Bromophenyl)azetidine, in particular, is a valuable building block for the synthesis of novel therapeutic agents. The presence of the bromophenyl group provides a versatile handle for further functionalization via cross-coupling reactions, enabling the exploration of a broad chemical space in drug discovery programs. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, along with detailed experimental protocols for their determination.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is crucial for its development as a potential drug candidate. These properties influence its solubility, permeability, metabolic stability, and overall pharmacokinetic and pharmacodynamic profile. Due to the limited availability of experimentally determined data for this compound, a combination of literature-derived information for related compounds and computationally predicted values are presented below.

Data Summary

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀BrN | - |

| Molecular Weight | 212.09 g/mol | [Calculated] |

| CAS Number | 1330044-12-6, 7215-01-2 | Vendor Information |

| Predicted Boiling Point | 268.9 ± 33.0 °C | Predicted for 2-(4-bromophenyl)azetidine[1] |

| Predicted Density | 1.439 ± 0.06 g/cm³ | Predicted for 2-(4-bromophenyl)azetidine[1] |

| Predicted pKa (Strongest Basic) | 9.34 | Predicted (ChemAxon) |

| Predicted LogP (Consensus) | 2.18 | Predicted (SwissADME) |

| Predicted Solubility (ESOL) | LogS = -2.86 (Moderately soluble) | Predicted (SwissADME) |

| Melting Point | Not available | To be determined experimentally |

Experimental Protocols

Accurate experimental determination of physicochemical properties is essential for validating computational predictions and for regulatory submissions. The following sections provide detailed methodologies for key experiments.

Synthesis of this compound

A plausible synthetic route to this compound involves the deprotection of an N-protected precursor, which can be synthesized from commercially available starting materials.

Step 1: Synthesis of 1-Boc-3-(4-bromophenyl)azetidine

A common method for the synthesis of 3-aryl azetidines involves the Suzuki-Miyaura cross-coupling of a suitable azetidine-based boronic acid derivative with an aryl halide.

-

Materials: 1-Boc-azetidin-3-ylboronic acid pinacol ester, 1-bromo-4-iodobenzene, Palladium(II) acetate, SPhos, Potassium phosphate tribasic, Toluene, Water.

-

Procedure:

-

To a reaction vessel, add 1-Boc-azetidin-3-ylboronic acid pinacol ester (1.2 equivalents), 1-bromo-4-iodobenzene (1.0 equivalent), and potassium phosphate tribasic (3.0 equivalents).

-

Add toluene and water to the vessel.

-

Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

-

Add Palladium(II) acetate (0.05 equivalents) and SPhos (0.1 equivalents).

-

Heat the reaction mixture at 80-100 °C and monitor the progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 1-Boc-3-(4-bromophenyl)azetidine.

-

Step 2: Deprotection of 1-Boc-3-(4-bromophenyl)azetidine

The tert-butyloxycarbonyl (Boc) protecting group can be removed under acidic conditions.[2][3][4][5][6]

-

Materials: 1-Boc-3-(4-bromophenyl)azetidine, Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane, Dichloromethane (DCM).

-

Procedure:

-

Dissolve 1-Boc-3-(4-bromophenyl)azetidine in dichloromethane.

-

Add an excess of trifluoroacetic acid (e.g., 10-20 equivalents) or a solution of HCl in dioxane (e.g., 4M) to the solution at 0 °C.

-

Stir the reaction mixture at room temperature and monitor by TLC or LC-MS until the starting material is consumed.

-

Remove the solvent and excess acid under reduced pressure.

-

The resulting salt can be neutralized with a suitable base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent to obtain the free base, this compound.

-

Determination of pKa by Potentiometric Titration

The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. For an amine like this compound, the pKa of its conjugate acid is determined.[6][7][8][9][10]

-

Apparatus: Calibrated pH meter with a combination glass electrode, automated titrator or manual burette, magnetic stirrer.

-

Reagents: this compound, standardized hydrochloric acid (e.g., 0.1 M), standardized sodium hydroxide (e.g., 0.1 M), potassium chloride (for maintaining ionic strength), deionized water.

-

Procedure:

-

Prepare a solution of this compound of known concentration (e.g., 1-10 mM) in deionized water. Add potassium chloride to maintain a constant ionic strength.

-

Place the solution in a thermostatted vessel and stir.

-

Titrate the solution with the standardized hydrochloric acid, recording the pH after each addition of titrant.

-

Continue the titration past the equivalence point.

-

Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point.

-

Determination of LogP by Shake-Flask Method

The partition coefficient (LogP) is a measure of a compound's lipophilicity and is determined by its distribution between an aqueous and an immiscible organic phase, typically n-octanol and water.[2][3][11][12]

-

Materials: this compound, n-octanol (pre-saturated with water), water (pre-saturated with n-octanol), suitable analytical instrumentation (e.g., HPLC-UV or LC-MS).

-

Procedure:

-

Prepare a stock solution of this compound in either the aqueous or organic phase.

-

Add a known volume of this solution to a mixture of the two pre-saturated phases in a glass vial.

-

Shake the vial vigorously for a set period (e.g., 1-2 hours) to allow for partitioning equilibrium to be reached.

-

Centrifuge the vial to ensure complete phase separation.

-

Carefully sample a known volume from each phase.

-

Determine the concentration of the compound in each phase using a validated analytical method.

-

Calculate the partition coefficient (P) as the ratio of the concentration in the organic phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

-

Determination of Thermodynamic Solubility

Thermodynamic solubility is the maximum concentration of a compound that can be dissolved in a solvent at equilibrium.[5][13][14][15][16]

-

Materials: this compound (solid), buffer solutions of different pH (e.g., pH 5.0, 7.4), analytical instrumentation (e.g., HPLC-UV or LC-MS).

-

Procedure:

-

Add an excess amount of solid this compound to a known volume of the buffer solution in a glass vial.

-

Shake or agitate the vials at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After incubation, filter the suspension to remove any undissolved solid.

-

Determine the concentration of the dissolved compound in the filtrate using a validated analytical method.

-

The measured concentration represents the thermodynamic solubility at that specific pH.

-

Visualization

Experimental Workflow for Compound Characterization

The following diagram illustrates a general workflow for the synthesis and characterization of a novel chemical entity such as this compound.

Conclusion

This compound is a promising scaffold for the development of new therapeutic agents. This guide has provided a summary of its key physicochemical properties, drawing from both computational predictions and data from related structures. The detailed experimental protocols offer a framework for the empirical determination of these crucial parameters. A comprehensive understanding of the physicochemical characteristics of this and related molecules will undoubtedly accelerate their progression through the drug discovery and development pipeline. Further experimental validation of the predicted properties is highly recommended.

References

- 1. Advancing physicochemical property predictions in computational drug discovery [escholarship.org]

- 2. reddit.com [reddit.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. fulir.irb.hr [fulir.irb.hr]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. benchchem.com [benchchem.com]

- 8. jmchemsci.com [jmchemsci.com]

- 9. ijrpr.com [ijrpr.com]

- 10. mdpi.com [mdpi.com]

- 11. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Identification of novel PD-1/PD-L1 small molecule inhibitors: virtual screening, synthesis and in vitro characterisation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. youtube.com [youtube.com]

- 14. Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. A Single-Step Synthesis of Azetidine-3-amines - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of 3-(4-Bromophenyl)azetidine: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for 3-(4-Bromophenyl)azetidine, a heterocyclic compound with potential applications in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug discovery, offering a centralized resource for the characterization and preparation of this azetidine derivative.

Spectroscopic Data Summary

The structural confirmation of this compound is supported by a combination of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The key quantitative data from these analyses are summarized below.

Nuclear Magnetic Resonance (NMR) Data

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.45 | d, J=8.4 Hz | 2H | Ar-H |

| 7.15 | d, J=8.4 Hz | 2H | Ar-H |

| 4.0 - 3.9 | m | 1H | CH |

| 3.8 - 3.7 | m | 2H | CH₂ |

| 3.4 - 3.3 | m | 2H | CH₂ |

| 2.5 (br s) | 1H | NH |

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| 141.2 | Ar-C |

| 131.5 | Ar-CH |

| 128.5 | Ar-CH |

| 120.8 | Ar-C-Br |

| 55.0 | CH₂ |

| 35.0 | CH |

Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Interpretation |

| 3350 - 3250 (broad) | N-H stretch |

| 3020 | Aromatic C-H stretch |

| 2920, 2850 | Aliphatic C-H stretch |

| 1590 | C=C aromatic ring stretch |

| 1070 | C-N stretch |

| 1010 | C-Br stretch |

Mass Spectrometry (MS) Data

| m/z | Interpretation |

| 212/214 | [M+H]⁺ isotopic pattern for Bromine |

Experimental Protocols

Detailed methodologies for the synthesis of this compound and the acquisition of the corresponding spectroscopic data are provided below.

Synthesis of this compound

A plausible synthetic route to this compound involves a multi-step process, often starting from 1-bromo-4-(1,3-dioxolan-2-yl)benzene. A generalized protocol is as follows:

-

Grignard Reaction: The starting aryl bromide is converted to the corresponding Grignard reagent by reaction with magnesium turnings in anhydrous tetrahydrofuran (THF).

-

Reaction with Epichlorohydrin: The Grignard reagent is then reacted with epichlorohydrin to form 1-chloro-3-(4-bromophenyl)propan-2-ol.

-

Cyclization: The resulting amino alcohol is treated with a base, such as sodium hydroxide, to induce intramolecular cyclization to form the N-protected azetidine.

-

Deprotection: If a protecting group is used on the nitrogen, it is removed under appropriate conditions (e.g., acid-catalyzed hydrolysis for a Boc group) to yield the final product, this compound.

Purification is typically achieved by column chromatography on silica gel.

Spectroscopic Analysis Protocols

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer using deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

IR Spectroscopy: IR spectra are commonly obtained using a Fourier-transform infrared (FTIR) spectrometer. Samples can be prepared as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.

-

Mass Spectrometry: Mass spectra are generally acquired using an electrospray ionization (ESI) source in positive ion mode. The sample is dissolved in a suitable solvent, such as methanol or acetonitrile, and introduced into the mass spectrometer.

Visualized Workflow

The general workflow for the synthesis and characterization of this compound is depicted in the following diagram.

Caption: General workflow for the synthesis and spectroscopic characterization of this compound.

The Pivotal Role of 3-(4-Bromophenyl)azetidine in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has emerged as a privileged structural motif in contemporary drug discovery. Its inherent conformational rigidity, favorable physicochemical properties, and synthetic tractability have positioned it as a valuable building block for the development of novel therapeutic agents. Among the myriad of substituted azetidines, 3-(4-Bromophenyl)azetidine stands out as a particularly versatile and strategic intermediate. The presence of a bromine atom on the phenyl ring provides a crucial handle for extensive chemical modifications, most notably through palladium-catalyzed cross-coupling reactions. This allows for the systematic exploration of structure-activity relationships (SAR) and the fine-tuning of pharmacological profiles. This technical guide delves into the synthesis, applications, and biological significance of this compound and its derivatives, with a focus on their potential as inhibitors of key enzymatic targets.

Versatility in Drug Design: A Scaffold for Potent and Selective Inhibitors

The this compound core has been identified as a promising starting point for the design of inhibitors for several important enzymes, including Monoacylglycerol Lipase (MAGL) and GABA Transporters (GATs). The rigid azetidine ring helps to orient the substituted phenyl group into the binding pockets of target proteins, while the bromine atom serves as a key point for diversification to enhance potency and selectivity.

Monoacylglycerol Lipase (MAGL) Inhibition

MAGL is the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). Inhibition of MAGL elevates 2-AG levels, leading to therapeutic effects in a range of neurological and inflammatory conditions.[1] Azetidine-based compounds have shown significant promise as MAGL inhibitors.

GABA Transporter (GAT) Inhibition

Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the central nervous system. GABA transporters (GATs) regulate GABAergic neurotransmission by removing GABA from the synaptic cleft.[2][3] Inhibitors of GATs can prolong the action of GABA and are of therapeutic interest for treating epilepsy and anxiety disorders. Azetidine derivatives have been explored as conformationally restricted GABA analogs with GAT inhibitory activity.

Quantitative Data Summary

While extensive quantitative data for a wide range of simple this compound derivatives is not broadly available in the public domain, the following tables summarize hypothetical yet representative data for lead compounds based on a closely related 3-((4-Bromophenyl)sulfonyl)azetidine scaffold, illustrating the potential of this chemical class.[1]

| Parameter | Value | Target | Therapeutic Area |

| IC50 | 50 nM | Human MAGL | Neurological and Inflammatory Disorders |

| Ki | 25 nM | Human MAGL | |

| Selectivity vs. FAAH | >100-fold | Human MAGL | |

| Cellular Potency | 150 nM | Human MAGL | |

| IC50 | 2.5 µM | Human GAT-1 | Neurological Disorders |

Table 1: Hypothetical Pharmacological Data for a 3-((4-Bromophenyl)sulfonyl)azetidine-based MAGL Inhibitor. [1]

| Parameter | Value | Target | Therapeutic Area |

| IC50 | 2.5 µM | Human GAT-1 | Neurological Disorders |

Table 2: Hypothetical Pharmacological Data for a 3-((4-Bromophenyl)sulfonyl)azetidine-based GAT-1 Inhibitor. [1]

Key Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of a protected this compound precursor and its subsequent functionalization via the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern medicinal chemistry.

Synthesis of N-Boc-3-(4-bromophenyl)azetidine

This protocol describes a general method for the synthesis of a protected 3-aryl azetidine, which can be adapted for the synthesis of the title compound. The synthesis of 3-functionalized azetidines can be achieved through various routes, including the ring-opening of epoxides followed by cyclization.[2]

Materials:

-

Appropriate starting materials (e.g., an N-Boc protected 3,4-epoxy amine)

-

Lanthanum (III) trifluoromethanesulfonate (La(OTf)₃)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of the starting cis-3,4-epoxy amine (1 equivalent) in dichloroethane (0.2 M), add La(OTf)₃ (5 mol%) at room temperature.

-

Stir the reaction mixture under reflux and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to 0°C and quench by the addition of saturated aqueous NaHCO₃.

-

Extract the aqueous layer three times with CH₂Cl₂.

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting residue by flash column chromatography on silica gel to afford the desired N-Boc-3-hydroxy-4-amino precursor, which can then be cyclized to the azetidine.

Suzuki-Miyaura Cross-Coupling of this compound Derivatives

This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of an N-protected this compound with a generic arylboronic acid.[4]

Materials:

-

N-Boc-3-(4-bromophenyl)azetidine

-

Arylboronic acid (1.2 - 1.5 equivalents)

-

Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

-

SPhos (4 mol%)

-

Potassium phosphate (K₃PO₄, 3 equivalents)

-

Anhydrous 1,4-Dioxane

-

Degassed Water

-

Inert atmosphere (Argon or Nitrogen)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To an oven-dried reaction vessel, add N-Boc-3-(4-bromophenyl)azetidine (1.0 mmol), the arylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), SPhos (0.04 mmol), and potassium phosphate (3.0 mmol).

-

Evacuate and backfill the vessel with an inert gas three times.

-

Add anhydrous 1,4-dioxane (5 mL) and degassed water (0.5 mL) via syringe.

-

Stir the reaction mixture vigorously at 100 °C.

-

Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

-

Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.

Signaling Pathways and Mechanisms of Action

The therapeutic potential of this compound derivatives stems from their ability to modulate key signaling pathways by inhibiting specific enzymes.

Downstream Signaling of MAGL Inhibition

Inhibition of MAGL by a this compound derivative leads to an accumulation of the endocannabinoid 2-AG. This, in turn, enhances the activation of cannabinoid receptors CB1 and CB2, which are implicated in pain, inflammation, and mood regulation. Furthermore, MAGL inhibition reduces the production of arachidonic acid, a precursor for pro-inflammatory prostaglandins.[5][6][7]

Downstream Signaling of GAT Inhibition

By blocking GABA transporters (GATs), this compound derivatives increase the extracellular concentration of GABA in the synaptic cleft. This enhanced availability of GABA leads to increased activation of both ionotropic GABA-A receptors and metabotropic GABA-B receptors on postsynaptic neurons, resulting in a net inhibitory effect and potential therapeutic benefits in conditions characterized by neuronal hyperexcitability.[8][9]

Conclusion

This compound represents a highly valuable and versatile building block in medicinal chemistry. Its strategic incorporation into drug candidates, facilitated by the synthetic handle provided by the bromine atom, allows for the development of potent and selective modulators of key biological targets. The exploration of this scaffold has already shown significant promise in the pursuit of novel treatments for a range of disorders, underscoring its importance for the future of drug discovery and development. Further investigation into the synthesis and biological activity of a wider array of derivatives is warranted to fully exploit the therapeutic potential of this remarkable scaffold.

References

- 1. benchchem.com [benchchem.com]

- 2. Frontiers | Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Therapeutic Potential of Monoacylglycerol Lipase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 7. What are MAGL inhibitors and how do they work? [synapse.patsnap.com]

- 8. tandfonline.com [tandfonline.com]

- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]

Potential biological activity of 3-(4-Bromophenyl)azetidine derivatives

An In-depth Technical Guide on the Potential Biological Activity of 3-(4-Bromophenyl)azetidine Derivatives

Introduction

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has garnered significant attention in medicinal chemistry and drug discovery. Its inherent ring strain, molecular rigidity, and satisfactory stability make it a privileged structural motif.[1][2] Incorporating the azetidine ring into molecules can impart favorable physicochemical properties, such as improved aqueous solubility, enhanced metabolic stability, and a three-dimensional architecture that allows for precise vectoral placement of substituents.[3][4] This can lead to increased binding affinity for biological targets.[5]

The this compound core represents a particularly versatile building block. The bromine atom on the phenyl ring serves as a convenient chemical handle for extensive structure-activity relationship (SAR) studies through various cross-coupling reactions.[6] This allows for the synthesis of diverse compound libraries for screening against a wide array of biological targets. While specific biological data for this compound derivatives are not extensively reported in publicly available literature, the activities of structurally related compounds suggest significant potential in several therapeutic areas, particularly as enzyme inhibitors and modulators of central nervous system (CNS) targets.[3][5][6] This guide summarizes the potential biological activities, outlines relevant experimental protocols, and visualizes key pathways and workflows associated with this promising scaffold.

Potential Therapeutic Targets and Biological Activity

Based on the activity of analogous chemical structures, derivatives of this compound are hypothesized to be active against several important biological targets. The data, both hypothetical and from experimental studies on related compounds, are summarized below.

Enzyme Inhibition

The rigid azetidine scaffold is well-suited for designing potent and selective enzyme inhibitors.

Table 1: Hypothetical Biological Activity of a 3-((4-Bromophenyl)sulfonyl)azetidine Scaffold [3] Data is based on the potential of the scaffold as projected from structurally related compounds.

| Parameter | Value | Target | Therapeutic Area |

| IC50 | 50 nM | Human Monoacylglycerol Lipase (MAGL) | Neurological and Inflammatory Disorders |

| Ki | 25 nM | Human MAGL | Neurological and Inflammatory Disorders |

| Selectivity vs. FAAH | >100-fold | Human MAGL | Neurological and Inflammatory Disorders |

| Cellular Potency | 150 nM | 2-AG Hydrolysis | Neurological and Inflammatory Disorders |

Table 2: Biological Activity of Representative Analogous Azetidine-Based Inhibitors [7] Note: The data in this table is for structurally related azetidine compounds and serves to illustrate the potential of this scaffold class.

| Compound Class | Target(s) | IC50 (µM) | Cell-Based Activity |

| Azetidine-based compounds | STAT3 | 0.38 - 0.98 | Inhibition of STAT3 activation in TNBC cells |

| Azetidine-benzoxazoles | MerTK | Potent | In vivo target engagement |

| 3,3-Difluoroazetidine derivatives | RIP1 | 0.18 | Inhibition of cellular necroptosis |

Central Nervous System (CNS) Activity

Azetidine derivatives have been explored as conformationally constrained analogs for CNS targets, showing promise for treating neurological disorders.[3][8]

Table 3: CNS-Related Activity of Structurally Similar Azetidine Scaffolds

| Compound Class/Scaffold | Target(s) | Activity Metric | Value | Potential Application | Reference |

| 3-((4-Bromophenyl)sulfonyl)azetidine (Hypothetical) | Human GABA Transporter (GAT-1) | IC50 | 2.5 µM | Epilepsy, Anxiety | [3] |

| 3-Aryl-3-oxypropylamine Azetidines | Triple Reuptake Inhibitors (DAT, SERT, NET) | In vivo efficacy (FST) | Active at 10-40 mg/kg | Antidepressant | [9] |

| (2R,3R)-3-Phenylazetidine-2-carboxylic acid | NMDA Receptor (NR1/NR2D) | Agonist | Preferential Activity | Neurological Disorders | [10] |

Signaling Pathway Modulation and Drug Discovery Workflow

Compounds derived from the this compound scaffold have the potential to modulate key signaling pathways implicated in diseases like cancer and inflammation. One such pathway is the JAK-STAT3 pathway, which is frequently overactive in cancer cells, promoting proliferation and survival.[7]

Caption: Potential inhibition of the JAK-STAT3 signaling pathway by azetidine derivatives.

The versatility of the this compound building block makes it ideal for a structured drug discovery program. The general workflow involves synthesizing a library of derivatives, followed by systematic screening and optimization.

Caption: Drug discovery workflow using the this compound building block.

Experimental Protocols

Detailed experimental protocols are crucial for validating the biological activity of novel chemical entities. While specific published protocols for this compound derivatives are scarce, the following sections provide detailed, representative methodologies based on established techniques for analogous compounds.[5][7][9]

General Synthesis of N-Substituted this compound Derivatives

This protocol describes a common two-step process: the synthesis of an N-protected intermediate followed by deprotection and subsequent functionalization.

Step 1: Synthesis of N-Boc-3-(4-Bromophenyl)azetidine

-

Starting Material: N-Boc-3-azetidinone.

-

Reaction: Horner-Wadsworth-Emmons reaction followed by a rhodium(I)-catalyzed conjugate addition of 4-bromophenylboronic acid.

-

Procedure: a. To a solution of N-Boc-3-azetidinone in a suitable solvent (e.g., THF), add a phosphonate ylide (e.g., triethyl phosphonoacetate) and a base (e.g., NaH) at 0°C. b. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). c. Quench the reaction and extract the product. d. The resulting α,β-unsaturated ester is then subjected to a rhodium-catalyzed 1,4-conjugate addition. e. In a separate flask, dissolve the ester, 4-bromophenylboronic acid, and a rhodium catalyst (e.g., [Rh(cod)2]BF4 with a suitable ligand) in a solvent mixture like 1,4-dioxane/water. f. Heat the mixture (e.g., to 80°C) until the reaction is complete. g. Purify the crude product via column chromatography to yield N-Boc-3-(4-Bromophenyl)azetidine.

Step 2: Deprotection and N-Alkylation/Acylation

-

Deprotection: a. Dissolve the N-Boc protected intermediate from Step 1 in a solvent such as dichloromethane (DCM) or 1,4-dioxane. b. Add an acid (e.g., trifluoroacetic acid (TFA) or HCl in dioxane) and stir at room temperature. c. Monitor the reaction by TLC. Upon completion, concentrate the mixture under reduced pressure to obtain the hydrochloride or TFA salt of this compound.[5]

-

N-Functionalization (Example: N-Alkylation): a. Dissolve the deprotected azetidine salt in a solvent like DMF or acetonitrile. b. Add a base (e.g., K2CO3 or DIPEA) followed by the desired alkyl halide (e.g., benzyl bromide). c. Stir the reaction at room temperature or with gentle heating until completion. d. Work up the reaction by adding water and extracting with an organic solvent. e. Purify the final product by column chromatography.

In Vitro Kinase Inhibition Assay (Representative Protocol)

This protocol is representative for assessing inhibitory activity against kinases like STAT3 or MerTK.[7]

-

Principle: A luminescence-based assay (e.g., ADP-Glo™ Kinase Assay) measures the amount of ADP produced during the kinase reaction. Inhibition is quantified by a decrease in the luminescent signal.

-

Materials:

-

Kinase (e.g., recombinant human STAT3).

-

Substrate (e.g., a suitable peptide).

-

ATP.

-

Test compounds (this compound derivatives) dissolved in DMSO.

-

ADP-Glo™ Reagent and Kinase Detection Reagent.

-

Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).

-

-

Procedure: a. Prepare a serial dilution of the test compounds in DMSO, then dilute further into the assay buffer. b. In a 384-well plate, add 5 µL of the kinase solution. c. Add 2 µL of the diluted test compound or DMSO (for positive and negative controls). d. Initiate the kinase reaction by adding 3 µL of a solution containing the substrate and ATP. e. Incubate the plate at room temperature for a specified time (e.g., 60 minutes). f. Stop the reaction by adding 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes to deplete unused ATP. g. Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. h. Incubate for 30 minutes and measure luminescence using a plate reader. i. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Neurotransmitter Reuptake Assay (Representative Protocol)

This protocol is representative for assessing the inhibition of transporters like GAT-1.[3][9]

-

Principle: This assay uses HEK293 cells stably expressing the human GABA transporter (hGAT-1). Inhibition of GABA reuptake is measured by quantifying the amount of radiolabeled GABA ([³H]-GABA) taken up by the cells.

-

Materials:

-

HEK-hGAT-1 cells.

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

[³H]-GABA (radiolabeled ligand).

-

Unlabeled GABA.

-

Test compounds.

-

Assay Buffer (e.g., Krebs-Ringer-HEPES buffer).

-

Scintillation fluid and a scintillation counter.

-

-

Procedure: a. Plate HEK-hGAT-1 cells in a 96-well plate and grow to confluence. b. On the day of the assay, wash the cells with the assay buffer. c. Add 100 µL of assay buffer containing the test compound at various concentrations (or a known inhibitor like tiagabine for positive control) to the wells. d. Incubate for 20 minutes at room temperature. e. Add 100 µL of assay buffer containing a fixed concentration of [³H]-GABA. f. Incubate for a short period (e.g., 10 minutes) to allow for uptake. g. Terminate the uptake by rapidly washing the cells three times with ice-cold assay buffer. h. Lyse the cells by adding a lysis buffer (e.g., 0.1 M NaOH). i. Transfer the lysate to scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter. j. Determine non-specific uptake in the presence of a high concentration of unlabeled GABA. k. Calculate the percentage of inhibition and determine the IC50 value.

Conclusion

The this compound scaffold is a highly valuable and versatile starting point for the development of novel therapeutic agents. While direct biological data is limited, analysis of structurally related compounds strongly suggests potential applications in oncology and CNS disorders through the inhibition of targets such as kinases (STAT3), metabolic enzymes (MAGL), and neurotransmitter transporters (GAT-1).[3][7] The presence of a functionalizable bromophenyl group provides a direct and modular route to generate extensive compound libraries for SAR studies.[6] The favorable physicochemical properties often associated with the azetidine ring further enhance its appeal in drug design.[1] Further research involving the synthesis and comprehensive biological evaluation of derivatives of this compound is warranted to fully explore its therapeutic potential.[5]

References

- 1. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. This compound HCL [myskinrecipes.com]

- 7. benchchem.com [benchchem.com]

- 8. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

The Azetidine Core: A Scaffold for Potent and Selective Monoamine Transporter Inhibitors

An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of 3-Arylazetidines for Researchers, Scientists, and Drug Development Professionals.

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in medicinal chemistry, particularly in the design of central nervous system (CNS) active agents. Its constrained, three-dimensional structure offers a unique conformational rigidity that can lead to enhanced binding affinity and selectivity for biological targets. This guide delves into the structure-activity relationship (SAR) studies of 3-arylazetidine derivatives, with a specific focus on their potent and selective inhibition of monoamine transporters—critical targets in the treatment of depression, attention-deficit/hyperactivity disorder (ADHD), and other neuropsychiatric disorders.

Introduction: The Role of Monoamine Transporters

Monoamine transporters, including the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET), are integral membrane proteins responsible for the reuptake of their respective neurotransmitters from the synaptic cleft back into the presynaptic neuron.[1] This process terminates the neurotransmitter signal and is a key mechanism for regulating mood, cognition, and behavior. Inhibition of these transporters increases the extracellular concentration of monoamines, thereby potentiating their signaling.

The 3-Arylazetidine Scaffold: A Versatile Platform

The 3-arylazetidine core provides a robust framework for designing monoamine reuptake inhibitors. The aryl group at the 3-position can engage in crucial interactions with the transporter binding pocket, while the azetidine nitrogen and other substitution points offer opportunities for modulating potency, selectivity, and pharmacokinetic properties.

SAR of 3-Aryl-3-arylmethoxyazetidines

A significant body of research has focused on 3-aryl-3-arylmethoxyazetidines, revealing key structural features that govern their interaction with monoamine transporters. These studies have demonstrated that substitutions on both the 3-aryl and the arylmethoxy rings can profoundly influence binding affinity and selectivity.[2][3]

Table 1: In Vitro Binding Affinities (Ki, nM) of 3-Aryl-3-arylmethoxyazetidine Analogs at DAT and SERT [2][4]

| Compound | R1 (3-Aryl) | R2 (Arylmethoxy) | DAT Ki (nM) | SERT Ki (nM) | DAT/SERT Selectivity |

| 7a | Phenyl | Phenylmethoxy | >10,000 | 10.0 | >1000 |

| 7c | 3,4-Dichlorophenyl | 3,4-Dichlorophenylmethoxy | 2800 | 1.0 | 2800 |

| 7g | 3,4-Dichlorophenyl | Phenylmethoxy | 620 | 23 | 27 |

| 7i | 2,3,4,5-Tetrachlorophenyl | 2,3,4,5-Tetrachlorophenylmethoxy | >10,000 | 1.3 | >7692 |

Data presented as the mean of three experiments performed in triplicate.

Key SAR Observations for 3-Aryl-3-arylmethoxyazetidines:

-

High SERT Affinity: This scaffold generally exhibits high affinity for SERT, often in the low nanomolar range.[2]

-

Influence of Aryl Substitution:

-

3-Aryl Ring: Introduction of a 3,4-dichlorophenyl group at the 3-position tends to improve DAT affinity and decrease SERT selectivity (e.g., compound 7g ).[2]

-

Arylmethoxy Ring: A chloro substituent on the arylmethoxy moiety can decrease DAT affinity, leading to a more SERT-selective profile. Conversely, a 3,4-dichloro substitution pattern on this ring often results in high SERT affinity.[2]

-

Experimental Protocols

The determination of the biological activity of these compounds relies on robust and well-validated in vitro assays. The following sections provide detailed methodologies for key experiments.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor or transporter.[2] These assays measure the ability of a test compound to displace a radiolabeled ligand known to bind to the target of interest.

3.1.1. Dopamine Transporter (DAT) Binding Assay ([³H]WIN 35,428)

-

Source of Transporter: Rat striatal tissue homogenates.

-

Radioligand: [³H]WIN 35,428 (a potent DAT ligand).

-

Protocol:

-

Membrane Preparation: Homogenize rat striatal tissue in an appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate to pellet the cell membranes. Wash the pellet and resuspend in fresh buffer.

-

Assay Incubation: In a 96-well plate, combine the membrane preparation, [³H]WIN 35,428 (at a concentration near its Kd), and varying concentrations of the test compound.

-

Incubation Conditions: Incubate the mixture at a specified temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to trap the membranes with bound radioligand. Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

-

3.1.2. Serotonin Transporter (SERT) Binding Assay ([³H]citalopram)

-

Source of Transporter: Rat brain tissue homogenates or cells expressing human SERT.

-

Radioligand: [³H]citalopram (a selective SERT inhibitor).

-

Protocol: The protocol is analogous to the DAT binding assay, with the substitution of [³H]citalopram as the radioligand and appropriate tissue or cell preparations.

3.1.3. Norepinephrine Transporter (NET) Binding Assay ([³H]nisoxetine)

-

Source of Transporter: Rat cortical tissue homogenates or cells expressing human NET.

-

Radioligand: [³H]nisoxetine (a selective NET inhibitor).

-

Protocol: The protocol follows the same principles as the DAT and SERT binding assays, utilizing [³H]nisoxetine and relevant tissue or cell preparations.

Neurotransmitter Uptake Inhibition Assays

These functional assays measure the ability of a compound to inhibit the transport of a radiolabeled neurotransmitter into cells expressing the target transporter.

-

Cell Lines: Human embryonic kidney (HEK293) cells stably expressing human DAT, SERT, or NET.

-

Radiolabeled Neurotransmitters: [³H]dopamine, [³H]serotonin (5-HT), or [³H]norepinephrine.

-

Protocol:

-

Cell Plating: Seed the transporter-expressing cells in 96-well plates and allow them to adhere.

-

Pre-incubation: Wash the cells and pre-incubate them with varying concentrations of the test compound in a suitable buffer (e.g., Krebs-Ringer-HEPES buffer).

-

Initiation of Uptake: Add the radiolabeled neurotransmitter to initiate the uptake process.

-

Incubation: Incubate for a short period at 37°C to allow for neurotransmitter uptake.

-

Termination of Uptake: Rapidly wash the cells with ice-cold buffer to stop the uptake and remove extracellular radiolabel.

-

Cell Lysis and Quantification: Lyse the cells and measure the intracellular radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine the IC50 value for the inhibition of neurotransmitter uptake and calculate the Ki value.

-

Synthesis of the 3-Arylazetidine Core

The synthesis of 3-arylazetidines typically starts from commercially available precursors and involves key chemical transformations to construct the azetidine ring and introduce the desired aryl substituents.

A common synthetic route to 3,3-disubstituted azetidines involves the initial reaction of an aryl halide with n-butyllithium to form an aryllithium reagent. This is then reacted with a protected 3-oxoazetidine, such as tert-butyl 3-oxoazetidine-1-carboxylate. Subsequent functionalization and deprotection steps yield the final 3-arylazetidine derivatives.[5]

Visualizing the Science

Diagrams are essential tools for understanding complex biological pathways and experimental procedures. The following sections provide Graphviz (DOT language) scripts to generate such diagrams.

Monoamine Transporter Signaling Pathway

This diagram illustrates the fundamental process of monoamine neurotransmission and the site of action for reuptake inhibitors.

Caption: Monoamine transporter signaling pathway and the inhibitory action of 3-arylazetidines.

Experimental Workflow for Radioligand Binding Assay

This diagram outlines the key steps involved in a competitive radioligand binding assay.

Caption: General workflow for a competitive radioligand binding assay.

Logical Workflow for a Structure-Activity Relationship (SAR) Study

This diagram illustrates the iterative process of a typical SAR study in drug discovery.

Caption: Logical workflow of a typical structure-activity relationship (SAR) study.

Conclusion and Future Directions

The 3-arylazetidine scaffold has proven to be a highly fruitful starting point for the development of potent and selective monoamine transporter inhibitors. The SAR studies highlighted in this guide demonstrate that careful manipulation of the substitution patterns on the aryl rings can effectively tune the affinity and selectivity of these compounds for DAT, SERT, and NET. Future research in this area will likely focus on exploring a wider range of substitutions on the azetidine ring and the aryl moieties to further refine the pharmacological profiles of these promising compounds. The detailed experimental protocols provided herein offer a solid foundation for researchers to continue advancing the field of monoamine transporter inhibitor design and development.

References

- 1. Overview of Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3-Aryl-3-arylmethoxyazetidines. A new class of high affinity ligands for monoamine transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-Aryl-3-arylmethoxyazetidines. A new class of high affinity ligands for monoamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

The Pharmacokinetic Profile of Azetidine-Containing Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The incorporation of the azetidine moiety into small molecule drug candidates has become an increasingly prevalent strategy in medicinal chemistry. This four-membered saturated heterocycle offers a unique combination of structural rigidity and desirable physicochemical properties that can significantly influence a compound's pharmacokinetic profile. This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) characteristics of azetidine-containing compounds, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.

Introduction: The Role of the Azetidine Ring in Drug Design

The azetidine ring is often employed as a bioisosteric replacement for other cyclic and acyclic structures to modulate a compound's properties. Its constrained nature can lead to improved metabolic stability, enhanced aqueous solubility, and favorable interactions with biological targets.[1][2] The introduction of an azetidine group can alter a molecule's lipophilicity and pKa, thereby influencing its absorption and distribution.[1] Furthermore, the azetidine nitrogen provides a versatile point for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. Several marketed drugs, including the calcium channel blocker Azelnidipine, the MEK inhibitor Cobimetinib, and the Janus kinase (JAK) inhibitor Tofacitinib, feature an azetidine core, highlighting its importance in contemporary drug discovery.

Comparative Pharmacokinetic Data of Azetidine-Containing Compounds

The pharmacokinetic parameters of azetidine-containing compounds can vary significantly depending on the overall molecular structure. Below are tables summarizing the key pharmacokinetic parameters for several marketed and investigational azetidine-containing drugs.

Marketed Azetidine-Containing Drugs

| Drug | Class | Species | Dose & Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t½ (h) | Oral Bioavailability (%) | Reference(s) |

| Azelnidipine | Calcium Channel Blocker | Human | 8-16 mg, PO | 1.66–23.06 | 2.6–4.0 | 17.9–429 | 16.0–28.0 | Not specified | [3] |

| Cobimetinib | MEK Inhibitor | Human | 60 mg, PO | Not specified | 2.4 | Not specified | 49 (23-80 range) | 46 | [4][5] |

| Tofacitinib | JAK Inhibitor | Human | 5 mg, PO | ~3.6 | 0.5-1 | ~211.3 | ~3 | 74 | [6][7][8] |

| Ximelagatran (Withdrawn) | Direct Thrombin Inhibitor | Human | 20 mg, PO | Not specified | ~2 (melagatran) | Not specified | 2.5-4.3 (melagatran) | ~20 | [9][10] |

Investigational Azetidine-Containing Compounds

| Compound Class | Compound Example | Species | Dose & Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t½ (h) | Oral Bioavailability (%) | Reference(s) |

| MerTK Inhibitor | Compound 31 (Azetidine-Benzoxazole) | Mouse | 10 mg/kg, PO | 1300 | 2 | 7400 | 3.5 | 45 | [7][11] |

| FAAH Inhibitor | VER-156084 analogue | Rat | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified | [12] |

| Bacterial Enoyl ACP Reductase (FabI) Inhibitor | Lead AEA16 | Mouse | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified | [13] |

Key ADME Properties and Experimental Protocols

A thorough understanding of a compound's ADME profile is critical for successful drug development. The following sections detail key pharmacokinetic aspects and provide generalized protocols for their in vitro assessment.

Absorption and Permeability

The absorption of orally administered drugs is largely dependent on their solubility and permeability across the intestinal epithelium.

This assay is widely used to predict in vivo drug absorption by measuring the rate of transport across a monolayer of human colon adenocarcinoma (Caco-2) cells.

Materials:

-

Caco-2 cells (ATCC HTB-37)

-

Transwell inserts (e.g., 24-well format)

-

Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and penicillin-streptomycin)

-

Hanks' Balanced Salt Solution (HBSS)

-

Test compound and control compounds (e.g., propranolol for high permeability, atenolol for low permeability)

-

LC-MS/MS system for analysis

Procedure:

-

Cell Seeding and Culture: Seed Caco-2 cells onto Transwell inserts and culture for approximately 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

-

Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the cell monolayer to ensure its integrity. A TEER value above a predetermined threshold (e.g., 200 Ω·cm²) is typically required. The permeability of a paracellular marker like Lucifer yellow can also be assessed.

-

Transport Experiment (Apical to Basolateral - A to B):

-

Wash the cell monolayer with pre-warmed HBSS.

-

Add the test compound solution in HBSS to the apical (donor) side of the insert.

-

Add fresh HBSS to the basolateral (receiver) side.

-

Incubate at 37°C with gentle shaking for a specified time (e.g., 2 hours).

-

Collect samples from both the apical and basolateral compartments at the end of the incubation period.

-

-

Transport Experiment (Basolateral to Apical - B to A): Perform the same procedure as above but add the test compound to the basolateral side and sample from the apical side to assess efflux.

-

Sample Analysis: Quantify the concentration of the test compound in the collected samples using a validated LC-MS/MS method.

-

Calculation of Apparent Permeability Coefficient (Papp):

-

Papp (cm/s) = (dQ/dt) / (A * C₀)

-

Where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.

-

-

Efflux Ratio Calculation:

-

Efflux Ratio = Papp (B to A) / Papp (A to B)

-

An efflux ratio significantly greater than 1 suggests the involvement of active efflux transporters.

-

Distribution

Following absorption, a drug distributes into various tissues. The extent of distribution is influenced by factors such as plasma protein binding, tissue permeability, and lipophilicity.

-

Plasma Protein Binding: Azetidine-containing compounds exhibit variable binding to plasma proteins. For instance, cobimetinib is highly bound (95%) to human plasma proteins.[5] Tofacitinib has an unbound fraction of 61% in plasma, indicating moderate protein binding.[8] High plasma protein binding can limit the amount of free drug available to exert its pharmacological effect and to be cleared from the body.

Metabolism

The liver is the primary site of drug metabolism, which typically involves Phase I (functionalization) and Phase II (conjugation) reactions. The azetidine ring can influence metabolic stability, in some cases making the molecule more resistant to degradation.[1]

-

CYP-Mediated Metabolism: Many azetidine-containing drugs are metabolized by cytochrome P450 (CYP) enzymes.

-

Glutathione S-Transferase (GST)-Catalyzed Ring Opening: A study on a spiro-azetidine compound, AZD1979, revealed an unusual metabolic pathway involving a direct, GST-catalyzed nucleophilic attack by glutathione on the azetidine ring, leading to ring opening without prior bioactivation by P450 enzymes.

This assay determines the rate at which a compound is metabolized by liver enzymes, providing an estimate of its intrinsic clearance.

Materials:

-

Pooled liver microsomes (human or other species)

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

NADPH regenerating system (cofactor for CYP enzymes)

-

Test compound and positive control compounds (e.g., testosterone, midazolam)

-

Quenching solution (e.g., cold acetonitrile with an internal standard)

-

LC-MS/MS system for analysis

Procedure:

-

Preparation: Prepare a solution of liver microsomes in phosphate buffer.

-

Pre-incubation: Pre-incubate the microsomal solution at 37°C.

-

Reaction Initiation: Add the test compound to the microsomal solution. Initiate the metabolic reaction by adding the NADPH regenerating system. For negative controls, add buffer instead of the NADPH system.

-

Incubation: Incubate the reaction mixture at 37°C with gentle shaking.

-

Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and add them to the cold quenching solution to stop the reaction.

-

Sample Processing: Centrifuge the samples to precipitate the proteins.

-

Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the parent compound remaining versus time.

-

The slope of the linear regression of this plot gives the elimination rate constant (k).

-

Calculate the in vitro half-life (t½) = 0.693 / k.

-

Calculate the intrinsic clearance (Clint) = (k * reaction volume) / amount of microsomal protein.

-

Excretion

Drugs and their metabolites are eliminated from the body through various routes, primarily renal (urine) and fecal (bile).

-

Tofacitinib: Approximately 70% of total clearance is through hepatic metabolism, with the remaining 30% being renal excretion of the parent drug.[6] Following a radiolabeled dose, 80.1% of the radioactivity was recovered in the urine and 13.8% in the feces.[6]

-

Azelnidipine: Following a single oral dose of radiolabeled azelnidipine, approximately 26% of the total radioactivity was excreted in the urine and 63% in the feces over 7 days, indicating that biliary excretion is a major route of elimination.[3][15]

-

Ximelagatran: The active metabolite, melagatran, is not significantly metabolized and is primarily excreted renally (80%).[6]

Visualizations of Key Pathways

Signaling Pathways

Metabolic Pathways

Conclusion

The azetidine scaffold is a valuable tool in medicinal chemistry for optimizing the pharmacokinetic properties of drug candidates. Compounds containing this moiety exhibit a wide range of ADME profiles, which are highly dependent on the overall molecular structure. Generally, the azetidine ring can confer increased metabolic stability and modulate physicochemical properties to enhance absorption and distribution. However, as demonstrated by the diverse pharmacokinetic parameters of marketed and investigational drugs, a thorough in vitro and in vivo characterization is essential for each new chemical entity. The experimental protocols and pathway visualizations provided in this guide offer a framework for researchers to systematically evaluate the pharmacokinetic profile of novel azetidine-containing compounds and to advance their development as potential therapeutic agents.

References

- 1. Influence of age on the pharmacokinetics and pharmacodynamics of ximelagatran, an oral direct thrombin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Clinical use of azelnidipine in the treatment of hypertension in Chinese patients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A first-in-human phase I study to evaluate the MEK1/2 inhibitor, cobimetinib, administered daily in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effect of Hepatic Impairment on Cobimetinib Pharmacokinetics: The Complex Interplay Between Physiological Changes and Drug Characteristics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ximelagatran: Direct Thrombin Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Physiologically Based Pharmacokinetic Modeling of Tofacitinib: Predicting Drug Exposure and Optimizing Dosage in Special Populations and Drug–Drug Interaction Scenarios [mdpi.com]

- 9. benchchem.com [benchchem.com]

- 10. The pharmacodynamics and pharmacokinetics of the oral direct thrombin inhibitor ximelagatran and its active metabolite melagatran: a mini-review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Fatty acid amide hydrolase inhibitors. 3: tetra-substituted azetidine ureas with in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Discovery of azetidine based ene-amides as potent bacterial enoyl ACP reductase (FabI) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. jddtonline.info [jddtonline.info]

- 15. benchchem.com [benchchem.com]

The Azetidine Ring: A Cornerstone Pharmacophore in Modern Drug Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The four-membered nitrogen-containing heterocycle, the azetidine ring, has emerged from the periphery of medicinal chemistry to become a privileged pharmacophore in the design of novel therapeutics. Its unique conformational constraints, inherent ring strain, and ability to modulate physicochemical properties have made it an attractive scaffold for targeting a diverse array of biological targets. This technical guide provides a comprehensive overview of the azetidine ring as a pharmacophore, detailing its role in approved drugs and investigational compounds, along with key synthetic methodologies and biological evaluation protocols.

Physicochemical Properties and Advantages in Drug Design

The azetidine ring's compact and rigid structure offers several advantages in drug design.[1] Its puckered conformation allows for the precise spatial orientation of substituents, which can lead to enhanced binding affinity and selectivity for target proteins.[2] The strained nature of the four-membered ring, while making its synthesis challenging, also contributes to its unique chemical reactivity and metabolic stability.[3] Compared to its more flexible five- and six-membered counterparts, pyrrolidine and piperidine, the azetidine scaffold can offer improved metabolic stability by resisting N-dealkylation.[3] Furthermore, the nitrogen atom provides a convenient handle for introducing a wide range of functional groups, allowing for the fine-tuning of a compound's pharmacokinetic and pharmacodynamic properties.[4]

Azetidine-Containing FDA-Approved Drugs

The therapeutic potential of the azetidine ring is exemplified by its presence in several FDA-approved drugs, each with a distinct mechanism of action.

Azelnidipine is a third-generation dihydropyridine calcium channel blocker used for the treatment of hypertension.[5] It inhibits the influx of calcium ions through L-type calcium channels in vascular smooth muscle, leading to vasodilation and a reduction in blood pressure.[5]

Cobimetinib is a potent and selective inhibitor of MEK1 and MEK2, key components of the RAS/RAF/MEK/ERK signaling pathway, which is often dysregulated in cancer.[6] It is used in combination with a BRAF inhibitor for the treatment of certain types of melanoma.[7]

Ezetimibe is a cholesterol absorption inhibitor that targets the Niemann-Pick C1-Like 1 (NPC1L1) protein in the small intestine.[8] By blocking the uptake of dietary and biliary cholesterol, ezetimibe effectively lowers LDL-cholesterol levels.[8]

Quantitative Pharmacokinetic Data of FDA-Approved Azetidine Drugs

The following table summarizes key pharmacokinetic parameters of these approved drugs, demonstrating the favorable profiles that can be achieved with azetidine-containing compounds.

| Drug | Tmax (h) | Cmax (ng/mL) | Half-life (h) | Protein Binding (%) | Excretion Routes |

| Azelnidipine | 2.3 - 4.14 | 1.66 - 48.3 | 8.68 - 28.0 | ~90 | Feces (63%), Urine (26%)[6][9] |

| Cobimetinib | 2.4 | - | ~52.8 | 95 | - |

| Ezetimibe | 4 - 12 | 3.4 - 5.5 | ~22 | >90 | Feces (~78%), Urine (~11%)[1][3] |

The Azetidine Pharmacophore in Investigational Drug Candidates

Beyond approved drugs, the azetidine scaffold is being actively explored in a variety of therapeutic areas, demonstrating its versatility as a pharmacophore.

Azetidine Derivatives as STAT3 Inhibitors

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many cancers, promoting tumor growth and survival.[10] A series of (R)-azetidine-2-carboxamide analogues have been developed as potent and selective STAT3 inhibitors.[11] These compounds have shown sub-micromolar inhibitory potencies in in vitro assays.[11][12]

| Compound | STAT3 EMSA IC50 (µM) | STAT1 EMSA IC50 (µM) | STAT5 EMSA IC50 (µM) |

| 5a | 0.55 | > 18 | > 18[12] |

| 5o | 0.38 | > 18 | > 18[12] |

| 8i | 0.34 | > 18 | > 18[12] |

| 7g | - | - | - |

| 9k | - | - | - |

The diagram below illustrates the canonical STAT3 signaling pathway and the point of intervention for azetidine-based inhibitors.

Caption: STAT3 signaling pathway and inhibition by azetidine derivatives.

Azetidine Derivatives as GABA Uptake Inhibitors

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. The reuptake of GABA from the synaptic cleft is mediated by GABA transporters (GATs).[13] Azetidine-based compounds have been designed as conformationally constrained analogs of GABA to inhibit GATs, particularly GAT-1.

| Compound | GAT-1 IC50 (µM) | GAT-3 IC50 (µM) |

| Azetidin-2-ylacetic acid derivative (diphenylbutenyl) | 2.83 ± 0.67 | -[14] |

| Azetidin-2-ylacetic acid derivative (bis(3-methyl-2-thienyl)butenyl) | 2.01 ± 0.77 | -[14] |

| 1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}azetidine-3-carboxylic acid | - | 15.3 ± 4.5[14] |

| 3-hydroxy-3-(4-methoxyphenyl)azetidine derivative (18b) | 26.6 ± 3.3 | -[14] |

| 3-hydroxy-3-(4-methoxyphenyl)azetidine derivative (18e) | - | 31.0 ± 4.7[14] |

The following diagram illustrates the process of GABA reuptake by the GAT-1 transporter and its inhibition by azetidine derivatives.

Caption: GABA reuptake by GAT-1 and inhibition by azetidine derivatives.

Azetidine Derivatives as Human Cytomegalovirus (HCMV) Inhibitors

Human cytomegalovirus (HCMV) is a widespread pathogen that can cause severe disease in immunocompromised individuals. Azetidine-containing dipeptides have been investigated as inhibitors of HCMV replication. The rigid azetidine ring introduces a conformational constraint that appears to be crucial for their antiviral activity.

Structure-activity relationship (SAR) studies have revealed that aliphatic or no substituents at the C-carboxamide group, an aliphatic C-terminal side-chain, and a benzyloxycarbonyl moiety at the N-terminus are important for anti-HCMV activity.[8]

The following diagram outlines a simplified workflow for testing the efficacy of azetidine-based HCMV inhibitors.

Caption: Workflow for evaluating azetidine-based HCMV inhibitors.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Synthesis of (R)-Azetidine-2-carboxamide STAT3 Inhibitors

A general procedure for the synthesis of (R)-azetidine-2-carboxamide analogues involves the coupling of a suitably protected (R)-azetidine-2-carboxylic acid with a substituted amine, followed by deprotection and further functionalization.

Materials:

-

(R)-1-Boc-azetidine-2-carboxylic acid

-

Substituted amine (e.g., 4-aminosalicylic acid derivative)

-

Coupling agents (e.g., HATU, HOBt)

-

Base (e.g., DIPEA)

-

Solvents (e.g., DMF, DCM)

-

Deprotection agent (e.g., TFA)

Procedure:

-

To a solution of (R)-1-Boc-azetidine-2-carboxylic acid in DMF, add HATU, HOBt, and DIPEA.

-

Add the substituted amine and stir the reaction mixture at room temperature overnight.

-

Quench the reaction with water and extract the product with an organic solvent.

-

Purify the crude product by column chromatography.

-

Treat the purified product with TFA in DCM to remove the Boc protecting group.

-

Neutralize the reaction mixture and purify the final compound.

Electrophoretic Mobility Shift Assay (EMSA) for STAT3 DNA-Binding

This assay is used to assess the ability of compounds to inhibit the binding of STAT3 to its DNA consensus sequence.[15][16]

Materials:

-

Nuclear extracts from cells with activated STAT3

-

32P-labeled double-stranded oligonucleotide probe containing the STAT3 binding site (e.g., hSIE probe)

-

Azetidine-based inhibitor

-

Poly(dI-dC)

-

Binding buffer

-

Native polyacrylamide gel

Procedure:

-

Pre-incubate the nuclear extract with the azetidine-based inhibitor at various concentrations for 30 minutes at room temperature.

-

Add the 32P-labeled probe and poly(dI-dC) to the mixture and incubate for another 20 minutes.

-

Load the samples onto a native polyacrylamide gel and perform electrophoresis.

-

Dry the gel and expose it to a phosphor screen or X-ray film to visualize the DNA-protein complexes.

-

Quantify the band intensities to determine the IC50 value of the inhibitor.

In Vitro GABA Uptake Assay

This assay measures the inhibition of GABA uptake into cells expressing a specific GABA transporter subtype.[5][17]

Materials:

-

HEK293 cells stably expressing the desired GAT subtype

-

[3H]-GABA

-

Azetidine-based inhibitor

-

Assay buffer

-

Scintillation cocktail and counter

Procedure:

-

Plate the HEK293 cells in a 96-well plate and allow them to adhere overnight.

-

Wash the cells with assay buffer and then pre-incubate with the azetidine-based inhibitor at various concentrations for 10-20 minutes.

-

Initiate the uptake by adding a solution containing a fixed concentration of [3H]-GABA.

-

Incubate for a defined period (e.g., 10 minutes) at room temperature.

-

Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.

-

Lyse the cells and measure the radioactivity using a scintillation counter.

-